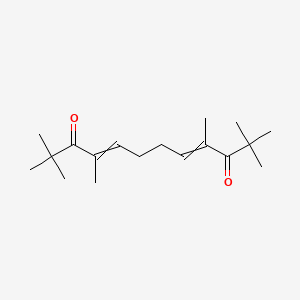
2,2,4,9,11,11-Hexamethyldodeca-4,8-diene-3,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,9,11,11-Hexamethyldodeca-4,8-diene-3,10-dione is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,9,11,11-Hexamethyldodeca-4,8-diene-3,10-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a dienophile, to form the core structure of the compound . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,4,9,11,11-Hexamethyldodeca-4,8-diene-3,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Scientific Research Applications
2,2,4,9,11,11-Hexamethyldodeca-4,8-diene-3,10-dione has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of conjugated double bonds.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2,4,9,11,11-Hexamethyldodeca-4,8-diene-3,10-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The conjugated double bonds and methyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione: Similar in structure but with different functional groups and reactivity.
1,8,10,10,11,12-Hexamethyl-tricyclo(6.2.2.0(2,7))dodeca-4,11-diene-3,6,9-trione: Shares the hexamethyl and diene features but differs in the tricyclic structure.
Uniqueness
2,2,4,9,11,11-Hexamethyldodeca-4,8-diene-3,10-dione is unique due to its specific arrangement of methyl groups and conjugated double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for studying specific chemical reactions and developing new applications in various fields.
Properties
CAS No. |
62381-34-4 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2,2,4,9,11,11-hexamethyldodeca-4,8-diene-3,10-dione |
InChI |
InChI=1S/C18H30O2/c1-13(15(19)17(3,4)5)11-9-10-12-14(2)16(20)18(6,7)8/h11-12H,9-10H2,1-8H3 |
InChI Key |
OVMRPCQRDFTPBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC=C(C)C(=O)C(C)(C)C)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















